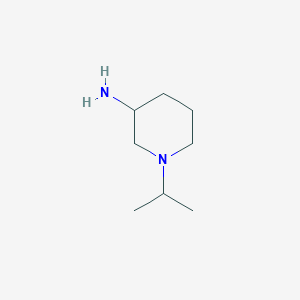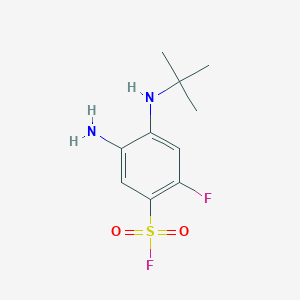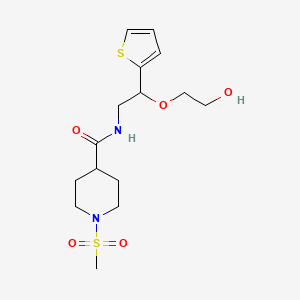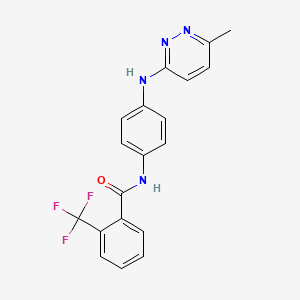
1-Isopropylpiperidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isopropylpiperidin-3-amine is a chemical compound with the CAS Number: 857373-37-6 . It has a molecular weight of 142.24 and its IUPAC name is 1-isopropyl-3-piperidinamine . .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C8H18N2 . The Inchi Code for this compound is 1S/C8H18N2/c1-7(2)10-5-3-4-8(9)6-10/h7-8H,3-6,9H2,1-2H3 .Physical and Chemical Properties Analysis
This compound is a colourless liquid . It has a molecular weight of 142.24 and its IUPAC name is 1-isopropyl-3-piperidinamine .科学的研究の応用
Poly(β-amino esters) Synthesis and Characterization Poly(β-aminoesters) were synthesized using secondary amines, including compounds similar to 1-Isopropylpiperidin-3-amine, demonstrating noncytotoxic properties compared to conventional polymers. These polymers degraded hydrolytically in acidic and alkaline media, making them useful in a range of applications, including as synthetic transfection vectors (Lynn & Langer, 2000).
Catalytic Activity in Amine Synthesis Research highlights the use of isopropylamine, a similar compound, in transaminase-catalyzed reactions, important in chemo-enzymatic syntheses. This demonstrates the potential of this compound in catalytic activity, especially in the synthesis of industrially relevant amines (Dawood et al., 2018).
Use in Protective Group of Amines 1-Isopropylallyloxycarbonyl (IPAoc), closely related to this compound, has been used as a protective group for amines. Its removal by a palladium-phosphine catalyst indicates potential applications in peptide synthesis and organic chemistry (Minami, Yuhara, & Tsuji, 1987).
Bioorthogonal Chemical Caging The study of 3-isocyanopropyl derivatives, closely related to this compound, in bioorthogonal reactions highlights their potential as chemical caging moieties. This has implications for drug delivery and chemical biology (Tu et al., 2018).
Chemiluminescent Reagent Quantitation Research involving amines similar to this compound has explored their use in chemiluminescent reagents for quantitation in flowing streams. This could have implications in analytical chemistry, particularly in the detection of various analytes (Lee & Nieman, 1995).
Fluorescence Enhancement Studies Studies on the fluorescence enhancement of aminostilbene derivatives, which are structurally related to this compound, provide insights into the photochemical behavior of these compounds. This is significant for applications in materials science and photochemistry (Yang, Chiou, & Liau, 2002).
CO2 Capture by Task-Specific Ionic Liquid The reaction of compounds structurally similar to this compound with CO2 indicates potential applications in environmental technology, specifically for CO2 capture and sequestration (Bates et al., 2002).
Biosynthesis of Chiral Amines A novel (R)-selective transaminase from Actinobacteria sp., utilizing substrates like this compound, demonstrates the potential for efficient biosynthesis of chiral amines, important in pharmaceutical applications (Tang, Zhang, Ye, & Zheng, 2019).
Safety and Hazards
将来の方向性
Piperidine derivatives, including 1-Isopropylpiperidin-3-amine, could potentially play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
特性
IUPAC Name |
1-propan-2-ylpiperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-7(2)10-5-3-4-8(9)6-10/h7-8H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMWQJJKTUJTHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC(C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl N-[(1S,5S,6S,7R)-7-(hydroxymethyl)-3-azabicyclo[3.2.1]octan-6-yl]carbamate;hydrochloride](/img/structure/B2807488.png)
![Ethyl 4-oxo-3-phenyl-5-(2-phenylbutanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2807489.png)
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2807490.png)




![2-methoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone](/img/structure/B2807501.png)

![[3-cyclopropyl-4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2807503.png)
![ethyl 4-({(2Z)-3-[(2-methylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2807506.png)

![N-(4-bromophenyl)-4-[2-(2-chloroethyl)benzamido]piperidine-1-carboxamide](/img/structure/B2807508.png)
![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2807510.png)
